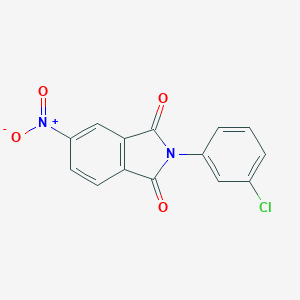
2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives.
Méthodes De Préparation
The synthesis of 2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione typically involves the reaction of 3-chlorobenzaldehyde with nitromethane in the presence of a base to form 3-chlorophenyl nitroethene. This intermediate is then subjected to a cyclization reaction with phthalic anhydride to yield the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and more complex cyclic compounds .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antiviral, anti-inflammatory, and anticancer agent.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
2-(3-Chlorophenyl)-5-nitroisoindole-1,3-dione can be compared with other similar compounds such as:
2-(3-Chlorophenyl)-5-nitroindole: Similar structure but lacks the isoindole ring, leading to different biological activities.
2-(3-Chlorophenyl)-5-nitrobenzimidazole: Contains a benzimidazole ring instead of an isoindole ring, resulting in different chemical properties and applications.
2-(3-Chlorophenyl)-5-nitroisoquinoline:
Propriétés
Formule moléculaire |
C14H7ClN2O4 |
|---|---|
Poids moléculaire |
302.67g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C14H7ClN2O4/c15-8-2-1-3-9(6-8)16-13(18)11-5-4-10(17(20)21)7-12(11)14(16)19/h1-7H |
Clé InChI |
QLBOOELISYNLAC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,4-Dichlorophenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446808.png)



![5-Benzoyl-6-(4-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446816.png)
![10-benzoyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446817.png)
![6-(4-Dimethylaminophenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446818.png)

![3-[(4-tert-butylcyclohexyl)oxy]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B446823.png)
![2-(1,3-benzothiazol-2-yl)-4-[(octylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446825.png)
![11-(2-bromo-3,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446829.png)

![2-(2-{[3-oxo-1-benzothiophen-2(3H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B446832.png)
